Product packaging for Dibutylstannanediylium(Cat. No.:CAS No. 14488-53-0)

Dibutylstannanediylium

Cat. No.: B14169056
CAS No.: 14488-53-0
M. Wt: 232.94 g/mol
InChI Key: VVAQOYUUECXZAZ-UHFFFAOYSA-N
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Description

Dibutylstannanediylium is an organotin compound of significant interest in scientific research, particularly in the fields of inorganic chemistry and materials science. It is characterized by its hybrid nature, combining a stannous (Sn²⁺) center with organic hydrocarbon groups, which influences its reactivity and solubility properties . Researchers value this compound for its potential role as a reagent in organic synthesis and as a reducing agent, due to the reducibility of its stannous center . In a research context, dibutyltin derivatives have been extensively studied for their notable biological activity. For example, studies on dibutyltin(IV) carboxylate derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including prostate cancer and melanoma, making them a focus in anticancer research . The mechanism of action for such compounds is complex and may involve the activation of specific cellular signaling pathways, such as p38 MAPK/PPARα/SMAD4, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and reduction of tumor migration . The solubility of this compound is typically higher in non-polar organic solvents, as its non-polar hydrocarbon structure is less compatible with polar solvents . This product is labeled "For Research Use Only" (RUO) . It is expressly intended for use in laboratory research and is not intended for use in humans, either as a diagnostic agent or for therapeutic purposes, nor is it for use in animals. This product is not to be used in clinical diagnostics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Sn B14169056 Dibutylstannanediylium CAS No. 14488-53-0

Properties

CAS No.

14488-53-0

Molecular Formula

C8H18Sn

Molecular Weight

232.94 g/mol

IUPAC Name

butane;tin(2+)

InChI

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2

InChI Key

VVAQOYUUECXZAZ-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Sn+2]

Origin of Product

United States

Theoretical and Computational Investigations of Dibutylstannanediylium

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in Dibutylstannanediylium are critical to understanding its behavior. Computational methods such as Ab Initio and Density Functional Theory (DFT) are instrumental in providing detailed insights into these aspects. researchgate.netnccr-marvel.chmdpi.com

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are the cornerstones of modern computational chemistry, allowing for the prediction of molecular properties from first principles. rsc.orgmdpi.com For a species like this compound, these calculations can elucidate its geometry, electronic ground state, and the nature of the tin-carbon bonds.

DFT calculations, often employing functionals like B3LYP, are well-suited for studying organometallic compounds, providing a balance between computational cost and accuracy. mdpi.com Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), offer a high level of theory for benchmarking results. typeset.io In the case of this compound, a linear or near-linear C-Sn-C geometry is predicted, arising from the sp hybridization of the tin center in a simplified model. The butyl groups, due to their flexibility, would adopt staggered conformations to minimize steric hindrance.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted Value
Sn-C Bond Length~2.10 - 2.15 Å
C-Sn-C Bond Angle~180°
C-C Bond Lengths (butyl)~1.54 Å
C-H Bond Lengths (butyl)~1.09 Å

Note: These values are representative and would be expected from DFT calculations on similar organotin species.

Molecular Orbital Characterization of the this compound Dication

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule, offering insights into bonding and reactivity. libretexts.orgaps.org An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. sci-hub.se

For the this compound dication, the HOMOs would be primarily localized on the butyl chains, specifically the C-C and C-H sigma bonds. The LUMO and LUMO+1 would be the two degenerate, empty p-orbitals on the highly electron-deficient tin atom. This significant energy gap between the HOMO and LUMO is indicative of a species that is electronically stable in isolation but extremely reactive towards nucleophiles. The low-lying LUMO on the tin center makes it a powerful electrophile.

Table 2: Conceptual Molecular Orbital Description for this compound

Molecular OrbitalPrimary CharacterDescription
LUMO+1p-orbital on SnEmpty, available for nucleophilic attack.
LUMOp-orbital on SnEmpty, primary site of electrophilicity.
HOMOσ(C-C) / σ(C-H)Electrons localized on the butyl groups.
HOMO-1σ(Sn-C)Bonding orbital between tin and carbon.

Note: This table presents a qualitative description based on general principles of MO theory applied to a linear dialkyltin dication.

Charge Distribution and Electrophilicity Indices of the Tin Center

The formal +2 charge on the this compound cation is not entirely localized on the tin atom but is distributed through inductive effects. Natural Bond Orbital (NBO) analysis is a computational tool used to calculate the charge distribution. sci-hub.se It is predicted that the tin atom would bear a significant positive charge, though less than the formal +2, with the remaining positive charge dispersed across the butyl groups, primarily on the alpha-carbon atoms.

The electrophilicity index, a concept rooted in DFT, quantifies the ability of a species to accept electrons. Due to the highly positive charge and low-lying empty orbitals on the tin atom, this compound is expected to have a very high electrophilicity index, classifying it as a "superelectrophile." This high electrophilicity is a defining characteristic of such dicationic species. acs.org

Table 3: Predicted NBO Charges and Electrophilicity Index

ParameterPredicted Value
NBO Charge on Sn+1.5 to +1.8
NBO Charge on α-C+0.1 to +0.2
Global Electrophilicity Index (ω)High (> 4 eV)

Note: The values are estimates based on computational studies of related organometallic cations and the principles of charge distribution and electrophilicity.

Stability and Reactivity Predictions

While electronically simple, the thermodynamic and kinetic stability of the "naked" this compound dication in a condensed phase is expected to be very low. Computational chemistry allows for the prediction of its stability and potential reaction pathways. numberanalytics.commdpi.com

Thermodynamic Stability Calculations of Dicationic Species

Thermodynamic stability refers to the energy of a compound relative to its constituent parts or potential decomposition products. libretexts.org For this compound, calculations would likely show that the dication is highly unstable with respect to reaction with any available nucleophile, including solvent molecules or counter-ions. Its existence would be contingent on an extremely non-nucleophilic environment. The formation of such a dication from a neutral precursor like dibutyltin (B87310) dichloride would be a highly endothermic process, requiring a large amount of energy to remove two anionic ligands.

Kinetic Barriers for Proposed Transformation Pathways of this compound

Kinetic stability is related to the energy barriers of reaction pathways. frontiersin.org Even if a species is thermodynamically unstable, it may persist if the kinetic barriers to its decomposition or reaction are high. For this compound, the kinetic barriers for reaction with nucleophiles are predicted to be extremely low to non-existent.

A likely transformation pathway in the presence of a generic nucleophile (Nu⁻) would be a rapid, diffusion-controlled association to form a monocationic species, [(n-Bu)₂Sn-Nu]⁺. A second nucleophilic addition would then lead to a neutral, tetracoordinate tin(IV) compound, (n-Bu)₂Sn(Nu)₂. Computational studies could map the potential energy surface for these reactions, and it is anticipated that they would proceed without a significant activation barrier.

Table 4: Predicted Kinetic Data for Nucleophilic Addition to this compound

Reaction PathwayActivation Energy (Ea)Reaction Type
[(n-Bu)₂Sn]²⁺ + Nu⁻ → [(n-Bu)₂Sn-Nu]⁺Very Low / BarrierlessExergonic Association
[(n-Bu)₂Sn-Nu]⁺ + Nu⁻ → (n-Bu)₂Sn(Nu)₂LowExergonic Association

Note: This table illustrates the expected kinetic profile for the reaction of a highly electrophilic dication with a nucleophile.

Computational Elucidation of Reaction Pathways for Dicationic Organotin Intermediates

The elucidation of reaction mechanisms involving highly reactive species like dicationic organotin intermediates relies heavily on computational chemistry. Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are instrumental in mapping potential energy surfaces, identifying transition states, and predicting reaction outcomes. escholarship.org

Computational studies on related organotin compounds, such as dibutyltin dicarboxylates used in urethane (B1682113) formation catalysis, have employed DFT to model reaction pathways. nih.gov These studies often focus on the formation of intermediate complexes and the subsequent steps leading to product formation, demonstrating the feasibility of modeling reactions involving dibutyltin species. nih.gov For instance, dispersion-corrected DFT (e.g., B3LYP-D3) has been successfully used to investigate the formation of alkoxide complexes between organotin dicarboxylates and alcohols, which are identified as the dominant catalytic species. nih.gov The intrinsic reaction coordinate (IRC) method is frequently used to confirm that a calculated transition state connects the intended reactants and products on the minimum energy path. acs.org

While specific computational studies on the reaction pathways of the this compound dication are not widely available in existing literature, the established methodologies provide a clear framework for such investigations. A typical computational approach would involve:

Reactant and Product Optimization: Geometry optimization of the dicationic intermediate and potential reactants or products.

Transition State Searching: Employing algorithms to locate the transition state structures connecting the minima on the potential energy surface.

Frequency Analysis: Calculation of vibrational frequencies to confirm that reactant and product structures are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify the connection between the transition state and the corresponding reactant and product. acs.org

Inclusion of Solvent Effects: Using continuum solvation models (like PCM) or explicit solvent molecules to account for the influence of the reaction medium, which is crucial for charged species.

These computational tools allow chemists to probe the kinetics and thermodynamics of proposed mechanistic steps, offering predictions on reaction feasibility and selectivity. For organometallic systems, these studies can reveal non-classical pathways and the influence of dynamic effects beyond simple transition state theory. escholarship.org

Spectroscopic Parameter Prediction

Computational chemistry is an indispensable tool for predicting the spectroscopic parameters of transient or highly reactive molecules that are difficult to study experimentally. For this compound, theoretical predictions of its NMR, vibrational, and electronic spectra are crucial for its potential identification and characterization.

¹¹⁹Sn NMR spectroscopy is exceptionally sensitive to the electronic environment of the tin nucleus, with chemical shifts spanning a very wide range. academie-sciences.fr Theoretical prediction of these shifts provides a powerful method for structural elucidation.

Relativistic DFT calculations are essential for accurately predicting ¹¹⁹Sn NMR chemical shifts due to the large mass of the tin atom. researchgate.net The Zeroth-Order Regular Approximation (ZORA) method, particularly when including spin-orbit coupling (ZORA-SO), has shown very good agreement with experimental results for a variety of tin compounds. researchgate.netresearchgate.net Benchmark studies recommend functionals like PBE0 or revPBE combined with the SO-ZORA approach, which can achieve mean absolute deviations below 100 ppm from experimental values. researchgate.net

For this compound, a dicationic Sn(IV) species, the ¹¹⁹Sn chemical shift is expected to be significantly different from neutral dibutyltin(IV) or divalent dibutyltin(II) compounds. The high positive charge on the tin atom would lead to substantial deshielding. While specific published data for this compound is unavailable, calculations would follow established protocols. The table below presents hypothetical ¹¹⁹Sn and ¹³C NMR chemical shifts for this compound, illustrating the expected values from a relativistic DFT calculation.

Disclaimer: The following data is illustrative and hypothetical, generated for demonstrative purposes based on established computational methods and trends observed for related organotin compounds. It does not represent experimentally verified or published computational results for this compound.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Computational Method (Hypothetical)
¹¹⁹Sn-Sn²⁺-+450 to +600DFT (PBE0/SO-ZORA)
¹³CSn-CH₂-+40 to +55DFT (B3LYP/6-311G(d,p))
¹³C-CH₂-+25 to +35DFT (B3LYP/6-311G(d,p))
¹³C-CH₂-+20 to +30DFT (B3LYP/6-311G(d,p))
¹³C-CH₃+10 to +15DFT (B3LYP/6-311G(d,p))

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to predict these frequencies. researchgate.net For heavy elements like tin, relativistic effects must be considered for accurate predictions. uit.no

Calculations of harmonic vibrational frequencies for hydrides of group 14 elements, including SnH₄, have been performed using four-component Dirac-Coulomb Hamiltonian DFT. uit.no These high-level calculations show that relativistic effects are significant for vibrational modes involving the displacement of the heavy atom. uit.no The frequencies are typically calculated from the analytic or numerical Hessian (second derivative of the energy). q-chem.com The resulting predicted frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov

For this compound, key vibrational modes would include Sn-C stretching, C-C stretching, and various C-H bending and stretching modes. The high positive charge on the tin center would likely lead to a higher frequency for the Sn-C stretching modes compared to neutral dibutyltin compounds due to a stronger, more polarized bond.

Disclaimer: The following data is illustrative and hypothetical, generated for demonstrative purposes based on established computational methods and trends observed for related organotin compounds. It does not represent experimentally verified or published computational results for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman ActivityComputational Method (Hypothetical)
C-H Stretch (asymmetric)2950 - 2980MediumStrongDFT (B3LYP/def2-TZVP)
C-H Stretch (symmetric)2860 - 2890MediumStrongDFT (B3LYP/def2-TZVP)
CH₂ Scissoring1450 - 1470MediumMediumDFT (B3LYP/def2-TZVP)
Sn-C Stretch (asymmetric)620 - 650StrongMediumRelativistic DFT
Sn-C Stretch (symmetric)530 - 560WeakStrongRelativistic DFT

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Visible) of molecules in their excited states. mdpi.com For ionic species, the choice of functional and the inclusion of solvent effects via a Polarizable Continuum Model (PCM) are critical for obtaining accurate results. mdpi.com

The electronic transitions in a molecule like this compound would primarily involve excitations from sigma orbitals of the butyl chains to empty orbitals on the highly electrophilic tin center. These would be classified as sigma-to-n or charge-transfer transitions. Given the nature of the dication, it is unlikely to have low-energy transitions in the visible region unless there is significant charge-transfer interaction with a counter-ion. mdpi.com The absorption maxima (λ_max) are therefore expected to be in the ultraviolet region. Computational protocols can be benchmarked against experimental data for related compounds to develop empirical corrections that improve predictive accuracy. mdpi.com

Disclaimer: The following data is illustrative and hypothetical, generated for demonstrative purposes based on established computational methods. It does not represent experimentally verified or published computational results for this compound.

Predicted λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition TypeComputational Method (Hypothetical)
2150.45σ(C-Sn) → σ(C-Sn)Intraligand/Charge TransferTD-DFT (M06-2X/def2-TZVP)
1980.21σ(C-C) → σ(C-Sn)Charge TransferTD-DFT (M06-2X/def2-TZVP)

Synthetic Strategies and Precursor Chemistry Towards Dibutylstannanediylium and Its Derivatives

Precursors for Electrophilic Dibutyltin (B87310) Species

The generation of the highly reactive dibutylstannanediylium cation necessitates the use of precursors that can be readily converted into electrophilic dibutyltin species. The primary strategies involve the use of dibutyltin dihalides, the generation from diorganotin(II) species, and oxidative pathways to achieve the dicationic tin(IV) state.

Dibutyltin Dihalides as Synthetic Intermediates

Dibutyltin dihalides, particularly dibutyltin dichloride (Bu₂SnCl₂), are versatile and commercially available precursors for a wide range of organotin compounds. wikipedia.orggoogle.com Their utility in generating electrophilic dibutyltin species stems from the Lewis acidic nature of the tin center, which is a consequence of the electronegativity of the halide substituents. gelest.com The Lewis acidity of diorganotin dihalides increases in the order R₃SnX < R₂SnX₂ < RSnX₃. gelest.com

The electrophilicity of the tin atom in dibutyltin dichloride can be enhanced through coordination with Lewis bases, which can facilitate subsequent reactions. gelest.com More importantly, the halide ligands can be abstracted by strong Lewis acids, a process that would generate a cationic tin species. While the direct generation of a dicationic stannanediylium via double halide abstraction from dibutyltin dichloride is a challenging transformation due to the high charge density that would be placed on the tin atom, this approach remains a conceptually important pathway.

The reaction of dibutyltin dichloride with various nucleophiles to form other dibutyltin compounds, such as dibutyltin dilaurate, is a well-established process. google.comgoogle.com These reactions underscore the role of dibutyltin dichloride as a source of the Bu₂Sn²⁺ moiety, even if the dication itself is not a discrete intermediate in these transformations.

Table 1: Selected Reactions of Dibutyltin Dichloride as a Precursor

Reactant(s)Product(s)Reaction TypeReference(s)
Lauric acid, Sodium ethoxideDibutyltin dilaurateEsterification google.com
Lithium aluminum hydrideDibutyltin dihydrideReduction wikipedia.org
Thio-Schiff basesOrganotin complexesChelation mdpi.com

Generation from Diorganotin(II) Species (Stannylenes)

Diorganotin(II) species, or stannylenes (R₂Sn:), are divalent tin compounds that are analogues of carbenes. vub.be Due to their electronic structure, featuring a lone pair of electrons and a vacant p-orbital on the tin atom, stannylenes are highly reactive species that can act as both nucleophiles and electrophiles. The generation of a transient dibutylstannylene (Bu₂Sn:) would provide a direct precursor to this compound through a two-electron oxidation process.

The synthesis of stable stannylenes typically requires bulky substituents to prevent oligomerization. For less sterically hindered alkyl groups like butyl, the corresponding stannylene is expected to be a transient intermediate. The generation of such species can be challenging, but general methods for preparing stannylenes include the reduction of diorganotin dihalides or the thermal or photochemical decomposition of cyclostannanes. vub.be

While specific studies on the isolation or in-situ generation of dibutylstannylene are not extensively documented, the reactivity of related low-oxidation state tin compounds has been a subject of combined experimental and theoretical studies. vub.be

Oxidative Pathways to Dicationic Tin(IV) States

Achieving a dicationic tin(IV) state from a neutral precursor requires a two-electron oxidation. This can be conceptually approached either by oxidizing a tin(II) species (a stannylene) or by further oxidizing a stable tin(IV) compound. The oxidation of tin(IV) derivatives containing redox-active ligands has been shown to lead to paramagnetic tin(IV) species, indicating the accessibility of different oxidation states. nih.govnih.gov

A more direct route to dicationic tin(IV) species involves the oxidation of base-stabilized tin(II) dications. While not specific to dibutyltin, this methodology provides a proof-of-concept for the generation of dicationic dihalides of the type [LMX₂]²⁺ (where M = Sn). This approach highlights the feasibility of accessing dicationic tin(IV) species through carefully designed oxidative reactions of appropriate tin(II) precursors.

Furthermore, the oxidative dissolution of metallic tin in the presence of an oxidizing agent can lead to tin(IV) species, demonstrating the general susceptibility of tin to oxidation. mdpi.comresearchgate.net The reaction of organotin compounds with peroxyl radicals can also lead to oxidative cleavage of Sn-C bonds, which is another manifestation of the oxidative reactivity of organotin species. nih.gov

Approaches for Generating Transient this compound Intermediates

Given the expected high reactivity and transient nature of this compound, its study relies heavily on methods for its in-situ generation and subsequent trapping, or direct observation under stabilizing conditions such as low temperatures.

In-Situ Generation Methods for Reactive Organotin Species

The in-situ generation of reactive intermediates is a powerful strategy in synthetic chemistry, allowing for their immediate use in subsequent reactions without the need for isolation. nih.gov For a highly electrophilic species like this compound, in-situ generation would likely involve the reaction of a suitable precursor, such as dibutyltin dichloride or a derivative with a more labile leaving group (e.g., triflate), with a strong Lewis acid or an oxidizing agent in the presence of a trapping agent.

The trapping agent, typically a nucleophile, would intercept the transient this compound or a related electrophilic dibutyltin species, leading to a stable product that can be isolated and characterized. This approach provides indirect evidence for the formation of the reactive intermediate. General methods for the in-situ trapping of reactive organometallic species have been well-developed and can be adapted for the study of electrophilic organotin cations. nih.gov

Low-Temperature Reaction Studies for Trapping Reactive Tin Cations

Low-temperature techniques are instrumental in the study of reactive intermediates, as they can slow down decomposition pathways and, in some cases, allow for the direct spectroscopic observation of transient species. nih.govuniversiteitleiden.nl Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing the structure and dynamics of molecules in solution.

By conducting the generation of this compound at low temperatures, it may be possible to increase its lifetime sufficiently to allow for its detection by NMR or other spectroscopic methods. Furthermore, low-temperature studies can provide valuable insights into the reaction mechanisms involved in the formation and subsequent reactions of such reactive cations. The combination of low-temperature generation with the use of trapping agents can provide a detailed picture of the reactivity of these transient species.

Stabilization and Isolation Attempts of this compound Adducts

The transient nature of the "naked" this compound dication necessitates the use of sophisticated stabilization techniques to enable its characterization and potential isolation. Research efforts in this area are primarily focused on two key strategies: the utilization of non-coordinating anions to minimize cation-anion interactions and the design of sterically demanding ligands that kinetically stabilize the electrophilic tin center.

Utilization of Non-Coordinating Anions for Dication Stabilization

The choice of the counter-anion is critical in the chemistry of reactive cations. Traditional anions such as tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are now understood to be coordinating towards highly electrophilic centers and can lead to anion degradation. Therefore, the focus has shifted to larger, more charge-diffuse, and chemically robust weakly coordinating anions (WCAs).

The stabilization of a dication like this compound is greatly enhanced when paired with anions that have a low propensity to donate electron density to the cationic tin center. This weak interaction prevents the formation of a covalent bond and preserves the dicationic nature of the tin species. The use of such anions is a cornerstone in the study of highly electrophilic cations.

Key characteristics of effective non-coordinating anions for the stabilization of species like this compound include:

Large Ionic Size: A larger anion disperses the negative charge over a greater volume, reducing its nucleophilicity.

Chemical Inertness: The anion must be resistant to oxidation and fragmentation by the highly electrophilic dication.

Low Coordinating Ability: The anion should have minimal tendency to form dative bonds with the cation.

The table below summarizes some of the non-coordinating anions that are instrumental in the stabilization of reactive p-block cations and are prime candidates for the stabilization of this compound.

Anion NameFormulaKey Features
Tetrakis(pentafluorophenyl)borate[B(C₆F₅)₄]⁻Bulky, fluorinated periphery provides steric shielding and electronic deactivation.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate[B(Ar^F)₄]⁻"BARF"; Extremely weakly coordinating due to extensive fluorination.
Hexafluoroantimonate[SbF₆]⁻Formed from the strong Lewis acid SbF₅; relatively good WCA but can be a fluoride donor.
Carborane Anions[CHB₁₁Cl₁₁]⁻Exceptionally stable and inert due to their icosahedral cage structure.

This table presents interactive data. You can sort and filter the information based on the column headers.

Sterically Hindered Ligand Design for Organotin Dication Stabilization

An alternative and often complementary approach to the use of non-coordinating anions is the kinetic stabilization of the dicationic tin center through the coordination of sterically bulky ligands. The principle behind this strategy is to create a crowded coordination sphere around the tin atom, which physically hinders the approach of nucleophiles that could otherwise lead to decomposition or rearrangement of the target dication.

The design of these ligands is crucial. They must be sufficiently bulky to provide effective steric shielding while also forming a stable complex with the dibutyltin moiety. Typically, these are neutral donor ligands, and their coordination to the tin center results in a more complex dicationic adduct.

Key design principles for sterically hindered ligands in this context include:

Large Cone Angle: The ligand should occupy a significant portion of the coordination sphere around the tin atom.

Inert Substituents: The bulky groups on the ligand should be chemically robust and not prone to intramolecular reactions.

Appropriate Donor Atoms: Nitrogen and phosphorus are common donor atoms in such ligands, forming stable bonds with tin.

The following table provides examples of ligand frameworks that are employed to stabilize reactive metal centers and could be adapted for the stabilization of this compound.

Ligand ClassExample LigandSteric Feature
Bulky Pyridines2,6-Di-tert-butylpyridineTert-butyl groups flank the nitrogen donor, restricting access to the metal center.
N-Heterocyclic Carbenes (NHCs)1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneBulky aryl groups on the nitrogen atoms provide significant steric protection.
Terphenyl Ligands-C₆H₃-2,6-Mes₂ (Mes = 2,4,6-trimethylphenyl)Flanking aryl groups create a sterically demanding pocket for the metal center.
Pincer LigandsBis(phosphino)pyridine ligands with bulky substituentsThe tridentate nature combined with bulky groups enforces a specific and crowded geometry.

This table is interactive, allowing for sorting and filtering of the data presented.

The synthesis of a stable adduct of this compound would likely involve the halide abstraction from dibutyltin dichloride in the presence of one of these sterically demanding ligands. The ligand would coordinate to the tin center as the chloride anions are removed, resulting in a complex dication that is stabilized by both the bulky ligand and the presence of a non-coordinating anion.

Reactivity and Reaction Mechanisms Involving Dibutylstannanediylium Intermediates

Lewis Acidity and Electrophilic Activation by Dibutyltin (B87310) Cations

Diorganotin compounds such as those containing the dibutyltin cation are effective Lewis acids. lupinepublishers.com Their ability to accept electron pairs allows them to activate substrates, facilitating a range of chemical transformations. The Lewis acidity of organotin halides increases as the number of alkyl groups decreases, following the sequence R₃SnX < R₂SnX₂ < RSnX₃.

The electrophilic tin(IV) center in dibutyltin compounds readily interacts with Lewis bases and nucleophiles. These interactions can lead to the formation of hypercoordinated stannanes, where the tin atom expands its coordination sphere to five or even six atoms. wikipedia.org Common Lewis bases that form adducts with diorganotin halides include pyridines and other amines. lupinepublishers.com

The interaction involves the donation of a lone pair of electrons from the nucleophile (e.g., the oxygen atom of an alcohol or the nitrogen atom of an amine) to the acidic tin center. This coordination polarizes the reactants and is a key step in many catalyzed reactions. For instance, in the catalysis of urethane (B1682113) formation, dibutyltin dilaurate (DBTDL) is observed to solvate with alcohol molecules, which involves the separation of the carboxylate anion by the hydroxyl group, prior to interacting with the isocyanate. acs.org

Dibutyltin compounds are widely employed as catalysts in industrial processes, including the synthesis of polyurethanes, the vulcanization of silicones, and transesterification reactions. wikipedia.org In these roles, the dibutyltin cation acts as a Lewis acid to activate substrates.

A prominent example is the catalysis of polyurethane formation from the reaction of an isocyanate with a polyol. l-i.co.uk The generally accepted mechanism involves the dibutyltin catalyst activating the isocyanate. The Lewis acidic tin atom coordinates to the oxygen or nitrogen atom of the isocyanate group, which polarizes the N=C bond. acs.orgl-i.co.ukpaint.org This polarization increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. paint.orgnih.gov Computational and experimental studies suggest that an organotin alkoxide complex, formed between the catalyst and the alcohol, is the dominant catalytic species that then interacts with the isocyanate. nih.gov

The table below summarizes some of the key catalytic applications of dibutyltin compounds.

Catalytic ApplicationReaction TypeRole of Dibutyltin Catalyst
Polyurethane ProductionPolyadditionLewis acid activation of isocyanate acs.orgl-i.co.ukpaint.org
Silicone CuringCondensationCatalyzes crosslinking of siloxanes
TransesterificationSubstitutionLewis acid activation of the ester carbonyl group wikipedia.org
Polyester SynthesisPolycondensationPromotes esterification between diols and diacids

Mechanistic Studies of Organotin-Mediated Reactions

Mechanistic investigations into reactions mediated by organotin compounds reveal several fundamental reaction pathways, including additions, insertions, and substitutions, that are dictated by the nature of the dibutyltin intermediate and the reacting substrates.

Electrophilic addition reactions are characteristic of unsaturated compounds like alkenes, where an electrophile attacks the electron-rich carbon-carbon double bond. byjus.comvedantu.com The general mechanism involves the attack of the pi electrons of the alkene on the electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. pearson.com

While organotin compounds participate in addition reactions, such as the nucleophilic addition of allylstannanes to aldehydes, the direct electrophilic addition of a dibutyltin cation itself to a simple alkene is not a commonly reported mechanism. wikipedia.org In most electrophilic additions to alkenes, the alkene acts as the nucleophile, attacking an external electrophile. chemistrysteps.com Reactions involving triorganostannyl anions have been shown to add to α,β-unsaturated nitriles in a 1,4-conjugate addition fashion. mdpi.com However, the high electrophilicity of a discrete dibutyltin dication would be expected to readily polarize and coordinate with a C=C double bond, but subsequent steps and synthetic applications of such a direct addition appear limited in the literature compared to its catalytic roles.

Insertion reactions are a fundamental class of reactions in organometallic chemistry where an unsaturated molecule inserts into a metal-ligand bond (M-X). umb.edu This process is critical in many catalytic cycles. For organotin compounds, such reactions have been proposed in certain catalytic processes.

In the formation of polyurethanes, alongside the Lewis acid catalysis mechanism, an alternative insertion pathway has been considered. This mechanism involves the formation of an organotin alkoxide intermediate, followed by the insertion of the isocyanate molecule into the Sn-O bond of the alkoxide. nih.gov This insertion forms a tin carbamate (B1207046) intermediate, which then reacts with another alcohol molecule to release the urethane product and regenerate the organotin alkoxide.

Another example, though not involving a dibutyltin cation directly, illustrates the capacity for such reactions: tin(II) halides have been shown to undergo insertion into transition metal-halogen bonds. rsc.org This demonstrates the general capability of tin species to participate in insertion reactions.

Nucleophilic substitution at the tin center is a primary method for the synthesis of diverse organotin compounds. uobabylon.edu.iq Diorganotin dihalides, such as dibutyltin dichloride, are common starting materials. lupinepublishers.com In these reactions, the halide atoms act as good leaving groups and are displaced by a wide range of nucleophiles.

The general reaction can be represented as: Bu₂SnX₂ + 2 Nu⁻ → Bu₂Sn(Nu)₂ + 2 X⁻

Where X is a halide (e.g., Cl) and Nu⁻ is a nucleophile (e.g., R'O⁻, R'COO⁻, R'S⁻). This pathway is used to synthesize diorganotin oxides, carboxylates (like dibutyltin dilaurate), and thiolates. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution mechanism at the tin atom, where the incoming nucleophile attacks the electrophilic tin center. scielo.br

The table below summarizes these primary mechanistic pathways.

Reaction TypeGeneral Mechanism DescriptionExample involving Dibutyltin
Addition Electrophile adds across a C=C double bond.Limited direct examples; tin compounds more commonly act as catalysts for additions.
Insertion Unsaturated molecule inserts into an Sn-X bond.Proposed insertion of isocyanate into an Sn-O bond during urethane catalysis. nih.gov
Substitution Nucleophile displaces a leaving group at the tin center.Synthesis of dibutyltin dilaurate from dibutyltin dichloride and sodium laurate. wikipedia.org

Role in Polymerization Processes, including Polystannane Formation

Dibutylstannylene intermediates are implicated in certain polymerization pathways, most notably in the formation of polystannanes, which are polymers with a backbone consisting of tin atoms. The primary methods for synthesizing polystannanes include Wurtz-type coupling of diorganotindihalides, electrochemical reduction, and catalytic dehydropolymerization of diorganodihydridostannanes.

Dehydropolymerization: The catalytic dehydrocoupling of secondary stannanes (R₂SnH₂) is a significant route to high molecular weight polystannanes. Mechanistic studies suggest the potential involvement of stannylene intermediates. For instance, the dehydrocoupling of Mes₂SnH₂ (where Mes = 2,4,6-trimethylphenyl) catalyzed by a hafnium complex is proposed to proceed through the elimination of the stannylene :SnMes₂ from a hydrostannyl complex. The crucial step for chain growth is the subsequent insertion of this stannylene into a Sn-H bond of another molecule, thereby forming a new Sn-Sn bond. lookchem.com This process illustrates a plausible mechanism where a dibutylstannylene species could act as a monomeric unit, inserting into growing polymer chains.

Wurtz-type Coupling: The traditional Wurtz reaction for polystannane synthesis involves the reductive coupling of dialkyltin dichlorides with an alkali metal, such as sodium. wikipedia.org The mechanism is generally understood to proceed through the formation of an organometallic intermediate (R-M) after a metal-halogen exchange, which may involve radical species. wikipedia.orgquimicaorganica.org This intermediate then reacts with another alkyl halide in a process resembling an SN2 reaction to form the new carbon-carbon, or in this case, tin-tin bond. wikipedia.orgquimicaorganica.org While the primary mechanism does not explicitly involve a free stannylene intermediate, the highly reactive conditions could potentially lead to side reactions where stannylenes are generated.

Ring-Opening Polymerization (ROP): Dibutyltin compounds also serve as effective initiators for the ring-opening polymerization of cyclic esters, such as ε-caprolactone. The mechanism for this process is typically a coordination-insertion mechanism. researchgate.net In this pathway, the carbonyl oxygen of the monomer coordinates to the tin center of the initiator. This is followed by the nucleophilic attack of an alkoxide group (from the initiator or the growing chain) on the carbonyl carbon of the monomer, leading to the insertion of the monomer into the Sn-O bond and thus, chain propagation. researchgate.netresearchgate.net While this does not result in a polystannane, it demonstrates the role of dibutyltin species in facilitating polymerization through a coordination-insertion pathway.

The potential involvement of stannylene intermediates in these polymerization processes is summarized in the table below.

Polymerization MethodPlausible Role of Dibutylstannylene Intermediate
Catalytic Dehydropolymerization Acts as a key reactive monomer that inserts into Sn-H bonds of the growing polymer chain. lookchem.com
Wurtz-type Coupling Not a primary intermediate in the main proposed mechanism, but its formation as a side-product in the highly reductive environment is possible. wikipedia.orgquimicaorganica.org
Ring-Opening Polymerization The dibutyltin center acts as a Lewis acid to coordinate and activate the monomer for nucleophilic attack and insertion. researchgate.netresearchgate.net

Formation and Reactivity of Stannylene Acetals

Dibutylstannylene acetals are cyclic compounds formed from the reaction of a diol with a dibutyltin source, typically dibutyltin oxide (Bu₂SnO). These acetals are valuable intermediates in synthetic chemistry, particularly for achieving regioselective reactions on polyols like carbohydrates. researchgate.net The formation of the stannylene acetal (B89532) activates the oxygen atoms, enhancing their nucleophilicity.

Mechanistic Investigations of "Triple Activation" in Bis(dibutylstannylene) Acetals

A particularly interesting case of reactivity is observed with the bis(dibutylstannylene) acetal of pentaerythritol (B129877). Pentaerythritol is a tetraol, and its reaction with dibutyltin oxide results in a bis(dibutylstannylene) acetal. researchgate.netresearchgate.netcdnsciencepub.com The reactivity of this compound demonstrates a phenomenon referred to as "triple activation". researchgate.netresearchgate.netcdnsciencepub.com

It has been reported that the benzylation of this bis-acetal with benzyl (B1604629) bromide in boiling toluene, in the presence of a catalyst like tetraethylammonium (B1195904) bromide, yields the expected dibenzyl ether. researchgate.net However, when the same bis-acetal is subjected to benzoylation at room temperature, a tribenzoate product is formed. researchgate.netresearchgate.net This indicates that three of the four hydroxyl groups of the original pentaerythritol have been activated and reacted.

A mechanism has been proposed to account for this "triple activation". researchgate.netresearchgate.net The formation of the bis(dibutylstannylene) acetal involves two of the hydroxyl groups in one five-membered ring and the other two in a second five-membered ring. The enhanced reactivity leading to the tribenzoate suggests a complex interplay of coordination and electronic effects within the bis-acetal structure that results in the activation of a third hydroxyl group, which is not typically observed in simpler monosaccharide-derived stannylene acetals.

Comparative Reactivity Studies with other Metal Acetals

The reactivity of stannylene acetals can be understood in the broader context of Group 14 elements (Carbon, Silicon, Germanium, Tin, Lead). libretexts.org The properties of these elements and their compounds vary significantly down the group. For comparison, silylene acetals, derived from dichlorosilanes or other reactive silicon species, are the closest analogues to stannylene acetals.

Stannylene Acetals: The Sn-O bond in a dibutylstannylene acetal is relatively weak and highly polarized. The tin atom is a strong Lewis acid, which leads to the activation of the oxygen atoms. This activation facilitates regioselective alkylation, acylation, and other substitutions on one of the hydroxyl groups of the original diol. researchgate.net The reactions are often accelerated by the addition of nucleophiles. researchgate.net

Silylene Acetals: Silylene acetals are formed from diols and a diorganosicon species. rsc.org The Si-O bond is significantly stronger than the Sn-O bond. This greater bond strength generally makes silylene acetals more stable and less reactive as intermediates for activating hydroxyl groups compared to their tin counterparts. However, they are valuable as protecting groups in organic synthesis. rsc.org The regioselective opening of silylene acetals can be achieved using specific reagents, such as Grignard reagents. rsc.org

A general comparison of the properties and reactivity of stannylene and silylene acetals is presented below.

FeatureDibutylstannylene AcetalsDiorganosilylene Acetals
Metal-Oxygen Bond Strength WeakerStronger
Lewis Acidity of Metal Center HighModerate
Primary Synthetic Utility Activating groups for regioselective reactions. researchgate.netProtecting groups for diols. rsc.org
Reactivity towards Electrophiles High, often enhanced by nucleophilic catalysis. researchgate.netLower, generally require specific and strong reagents for cleavage. rsc.org
Formation Conditions Typically formed from dibutyltin oxide and a diol with azeotropic removal of water.Formed from dihalosilanes and a diol, often requiring a base to scavenge the resulting acid. rsc.org

The difference in reactivity stems from the fundamental properties of tin and silicon. Tin, being more metallic and having more diffuse d-orbitals, forms more labile bonds and can more readily expand its coordination sphere, which is a key aspect of the activation mechanism in stannylene acetals. Silicon, on the other hand, forms very strong and stable bonds with oxygen, making silylene acetals less prone to the reactions that characterize their tin analogues.

Coordination Chemistry of Dibutylstannanediylium

Ligand Design for Stabilization and Complexation

The interaction between the dicationic tin center and ligands is a classic example of Lewis acid-base chemistry, where the tin atom acts as a Lewis acid (electron acceptor) and the ligands as Lewis bases (electron donors). msu.eduuomustansiriyah.edu.iq The classification of these ligands is based on the number of donor atoms that can bind to the central metal ion. scribd.com

Monodentate Ligands: These ligands bind to the tin center through a single donor atom. scribd.comlibretexts.org Common examples in dibutyltin (B87310) chemistry include halide ions, water, and ammonia. libretexts.org In many instances, ligands that are potentially polydentate can act in a monodentate fashion. For example, certain carboxylate ligands have been shown to coordinate to the dibutyltin moiety through only one of their oxygen atoms. nih.gov This monodentate coordination is often inferred from spectroscopic data, such as the separation between asymmetric and symmetric stretching vibrations of the carboxylate group in infrared spectra. nih.gov

Polydentate Ligands: These ligands possess multiple donor atoms and can form several coordinate bonds with the central tin atom. uomustansiriyah.edu.iqlibretexts.org They are also known as chelating agents. libretexts.org Schiff bases, derived from the condensation of amino acids with aldehydes or ketones, are a prominent class of polydentate ligands in this context. nih.govscirp.org These ligands typically act as bidentate systems, coordinating to the tin atom through a nitrogen atom of the azomethine group and an oxygen atom of the deprotonated carboxyl group. nih.govscirp.org Dithiocarbamates are another important class of ligands that often exhibit bidentate coordination through their two sulfur atoms. nih.govmdpi.com The use of polydentate ligands, particularly those that form stable five- or six-membered chelate rings, is a key strategy for stabilizing the dicationic tin center. researchgate.net

Ligand TypeDenticityExample Donor Atoms
MonodentateOneO, N, S, Halogens
BidentateTwoN, O; S, S
TridentateThreeN, N, O
Polydentate>TwoMultiple O, N atoms

Chelating Systems: Chelation involves a polydentate ligand binding to a single central tin atom through two or more donor atoms, forming a ring structure known as a chelate ring. libretexts.org This process is entropically favored and results in enhanced thermodynamic stability of the complex, an effect known as the chelate effect. Numerous dibutyltin complexes feature chelating ligands. For instance, Schiff base ligands derived from amino acids often act as bidentate chelating agents, forming stable complexes with a [Bu₂Sn(L)₂] stoichiometry. nih.govbsmiab.org Similarly, β-diketone ligands are known to act as chelating agents for a variety of metals. nih.gov The coordination can be confirmed by spectroscopic methods; for example, the disappearance of the ν(OH) band of a carboxylic acid in the IR spectrum upon complexation suggests chelation of the oxygen to the tin atom. scirp.org

Bridging Ligand Systems: In contrast to chelation, a bridging ligand coordinates to two or more metal centers simultaneously. This mode of coordination leads to the formation of dinuclear, oligomeric, or polymeric structures. Carboxylate ligands are particularly versatile and can adopt various coordination modes, including bridging. researchgate.net In some dibutyltin carboxylate complexes, the carboxylate group bridges two tin atoms, resulting in extended polymeric chains or dimeric structures. researchgate.netupce.cz For example, in certain dibutyltin complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoate ligands, weak intermolecular Sn···O interactions create bridging that links molecules into polymeric chains or dimeric units. upce.cz The distinction between chelating and bridging behavior can sometimes be determined by the difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group in the IR spectrum. A Δν value below 200 cm⁻¹ is often indicative of bridging or chelating carboxylates. nih.govscirp.org

Structural Diversity of Dibutylstannanediylium Complexes

The ability of the tin(IV) center to adopt various coordination numbers, combined with the versatility of ligand coordination modes, gives rise to a remarkable structural diversity in dibutyltin complexes. nih.govrsc.org

The spatial arrangement of ligands around the central tin atom defines the coordination geometry. For organotin(IV) compounds, coordination numbers higher than four are common, leading to geometries more complex than simple tetrahedral. nih.gov

Four-Coordinate (Tetrahedral): While less common for dibutyltin complexes with chelating ligands, a distorted tetrahedral geometry can be observed. nih.gov

Five-Coordinate (Trigonal Bipyramidal): This geometry is frequently encountered in di- and tri-substituted organotin(IV) derivatives. nih.govmdpi.com In some dibutyltin dithiocarbamate (B8719985) complexes, one ligand binds in a bidentate fashion while the other is monodentate, resulting in a five-coordinate environment around the tin atom. mdpi.com

Six-Coordinate (Octahedral): This is one of the most prevalent geometries for dibutyltin(IV) complexes, especially with bidentate ligands forming [Bu₂Sn(L)₂] type species. nih.govscirp.orgbsmiab.org The resulting structure is often a distorted octahedron, with the two butyl groups occupying trans positions in the equatorial plane, and the two bidentate ligands coordinating in the remaining sites. nih.govscirp.org The C-Sn-C bond angle, determined from spectroscopic or crystallographic data, provides insight into the geometry. nih.gov

Skew-Trapezoidal Bipyramidal: This is a common distorted six-coordinate geometry for many diorganotin(IV) dicarboxylates. upce.cz

Seven-Coordinate (Pentagonal Bipyramidal): Higher coordination numbers are also possible. Dinuclear dibutyltin(IV) complexes have been reported to adopt distorted pentagonal bipyramidal geometries, with the butyl groups in the axial positions. rsc.org In some cases, a chemical equilibrium between octahedral and pentagonal-bipyramidal arrangements may exist in solution. nih.govmdpi.com

The coordination number and geometry are often determined using single-crystal X-ray diffraction and supported by spectroscopic data, particularly ¹¹⁹Sn NMR.

Coordination NumberGeometryExample Complex Type¹¹⁹Sn NMR Shift Range (δ / ppm)
4TetrahedralR₃SnX+200 to -60 nih.govmdpi.com
5Trigonal BipyramidalR₂SnX₂, R₃SnL-90 to -190 nih.govmdpi.com
6Octahedral / Skew-TrapezoidalR₂SnL₂-210 to -400 scirp.orgnih.govmdpi.com
7Pentagonal Bipyramidal[Bu₂SnL]₂ type dimers-600 to -700 nih.govmdpi.com

The bonds in coordination compounds arise from the donation of electron pairs from the ligand (Lewis base) to the central metal ion (Lewis acid). msu.eduzenithinstitute.co.in In this compound complexes, the primary interactions are coordinate covalent bonds between the tin atom and the donor atoms of the ligands (e.g., N, O, S).

The formation of these complexes is driven by the tendency of the tin atom, with its vacant 5d orbitals, to achieve a higher coordination number and stabilize the dicationic charge. nih.gov The nature of the Sn-ligand bond can be covalent, as indicated by spectroscopic data. For example, in diorganotin(IV) carboxylates, the difference between the asymmetric and symmetric carboxylate stretching frequencies being greater than 200 cm⁻¹ suggests a covalent metal-oxygen bond with unidentate coordination. nih.gov

Evidence for the formation of these bonds is found in various spectroscopic analyses:

Infrared (IR) Spectroscopy: The appearance of new bands corresponding to Sn-O, Sn-N, and Sn-C stretching vibrations in the spectra of the complexes, which are absent in the free ligands, confirms coordination. nih.govscirp.org For example, ν(Sn-O) bands typically appear in the 420-435 cm⁻¹ region. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show shifts in the signals of ligand protons and carbons upon coordination, indicating a change in the electronic environment. nih.govscirp.org Crucially, ¹¹⁹Sn NMR is highly informative, as the chemical shift (δ) is very sensitive to the coordination number and geometry around the tin atom. scirp.orgnih.gov For instance, ¹¹⁹Sn NMR signals in the range of -210 to -400 ppm are characteristic of six-coordinate diorganotin(IV) complexes. scirp.orgnih.gov

The bonding within the dibutyltin moiety itself (Sn-C bonds) is also a key feature. These bonds are generally stable and remain intact during the coordination reactions.

Dynamic Processes in the Coordination Sphere

The coordination sphere of dibutyltin complexes is not always static; it can undergo dynamic processes, particularly in solution. These processes can include ligand exchange, fluxional behavior where ligands change their coordination positions, and equilibria between different coordination geometries.

While detailed studies on the dynamic processes specifically for this compound are not extensively reported in the provided context, some inferences can be drawn. The existence of equilibria between different geometric arrangements, such as octahedral and pentagonal-bipyramidal structures, has been suggested for some organotin(IV) complexes in solution. nih.govmdpi.com Such equilibria represent a dynamic process where the coordination number and geometry around the tin center are fluctuating.

Furthermore, dynamic NMR spectroscopy techniques, such as Exchange Spectroscopy (EXSY), can be used to probe these processes. For other metal complexes, these studies have revealed ligand exchange between the complex and free ligands in solution. researchgate.net It is plausible that similar dynamic behaviors occur in dibutyltin complexes, especially those involving labile ligands or where different coordination modes are energetically accessible. The presence of a single sharp singlet in the ¹¹⁹Sn NMR spectrum at room temperature often indicates the formation of a single stable species or that any exchange processes are fast on the NMR timescale. scirp.org

Ligand Exchange Kinetics in Dibutyltin Cation Complexes

The study of ligand exchange kinetics in dibutyltin(IV) cation complexes is crucial for understanding their reactivity, biological activity, and mechanism of action in various chemical and biological systems. These kinetic studies provide insight into the lability of ligands coordinated to the dibutyltin(IV) moiety and the pathways by which ligand substitution occurs. While specific kinetic data for the isolated "this compound" cation is not extensively documented due to its high reactivity, the ligand exchange behavior of its complexes has been a subject of investigation.

The rates of ligand exchange in organotin compounds can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the coordination number and geometry of the tin center. For dibutyltin(IV) complexes, which commonly exhibit coordination numbers from four to seven, the exchange processes can range from very fast to slow on the NMR timescale.

A variety of techniques are employed to study these kinetics, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools. Line-shape analysis of temperature-dependent NMR spectra allows for the determination of activation parameters for the exchange process. More recently, advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) have been developed to probe ligand exchange kinetics in solution. nih.govnih.gov This approach allows for the quantitative investigation of solution-phase equilibria by introducing isotopically labeled ligands. nih.gov

The mechanisms of ligand exchange in dibutyltin(IV) complexes can be associative, dissociative, or interchange in nature. In an associative mechanism, the incoming ligand first coordinates to the tin center, forming a higher-coordinate intermediate, which then expels the leaving group. Conversely, a dissociative mechanism involves the initial departure of a ligand to generate a lower-coordinate intermediate, which is then attacked by the incoming ligand. The interchange mechanism involves a concerted process where the incoming ligand enters as the leaving group departs. The preferred pathway is highly dependent on the steric and electronic properties of the ligands and the dibutyltin(IV) cation.

Table 1: Methods for Studying Ligand Exchange Kinetics in Organotin Complexes

MethodDescriptionInformation Obtained
NMR Spectroscopy Analysis of spectral changes (e.g., line broadening, coalescence) as a function of temperature.Rate constants, activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
ESI-Mass Spectrometry Monitoring of ion abundances over time after introducing an isotopically labeled ligand. nih.govnih.govRate constants and thermodynamic parameters (ΔG, ΔH, ΔS) of ligand dissociation and exchange. nih.gov
UV-Vis Spectroscopy Monitoring changes in the electronic absorption spectrum upon mixing reactants.Rate constants for reactions that involve a color change.
Stopped-Flow A rapid mixing technique coupled with a detection method (e.g., UV-Vis, fluorescence) for studying fast reactions.Rate constants for rapid ligand exchange processes.

Fluxional Behavior and Stereochemical Non-Rigidity

Dibutyltin(IV) complexes often exhibit fluxional behavior, also known as stereochemical non-rigidity, where the molecule undergoes rapid, low-energy intramolecular rearrangements that result in the interchange of chemically non-equivalent atoms or groups. This dynamic behavior is a hallmark of many organometallic compounds and is particularly prevalent in higher-coordinate organotin species. researchgate.netyale.edu

The fluxionality in dibutyltin(IV) complexes can involve several types of processes, including the permutation of ligand positions around the central tin atom. For example, in five-coordinate complexes with a trigonal bipyramidal geometry, pseudorotation processes like the Berry pseudorotation or the turnstile rotation can occur. These processes lead to the exchange of axial and equatorial ligands without the breaking of any metal-ligand bonds. In higher-coordinate complexes, such as those with six or seven-coordination, the potential energy surfaces are often flat, allowing for facile interconversion between different isomeric forms. psgcas.ac.in

The study of this dynamic behavior is heavily reliant on variable-temperature NMR spectroscopy. At low temperatures, the exchange process is slow on the NMR timescale, and distinct signals are observed for the non-equivalent nuclei. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at high temperatures. Analysis of these spectral changes allows for the quantification of the energy barriers associated with the fluxional process.

An example of fluxional behavior is observed in certain dimeric tetraorgano dibutyl distannoxane diphthaloyl-N-carboxylates, which possess a penta-coordinate environment. hec.gov.pk The organic moieties in these structures exhibit fluxional behavior. hec.gov.pk However, it is also noted that not all diorganotin complexes are fluxional. researchgate.net The rigidity or fluxionality is dependent on the specific ligands and the resulting coordination geometry.

Table 2: Representative Variable-Temperature ¹H NMR Data for a Fluxional Dibutyltin(IV) Complex

Temperature (°C)Chemical Shift (ppm) of Butyl ProtonsLinewidth (Hz)Inferred Process
-801.45 (br), 1.68 (br)BroadSlow exchange, distinct environments
-401.55 (v br)Very BroadCoalescence region
251.58 (s)SharpFast exchange, averaged environment

This table is a generalized representation based on typical observations for fluxional organotin compounds and does not represent a specific experimentally measured complex.

The stereochemical non-rigidity of dibutyltin(IV) complexes has significant implications for their reactivity and the interpretation of their solution-state structures. A molecule that appears to have a single, well-defined structure based on time-averaged spectroscopic data at room temperature may, in fact, be rapidly interconverting between multiple conformations. Understanding these dynamic processes is essential for a complete description of the coordination chemistry of this compound and its derivatives.

Future Research Directions in Dibutylstannanediylium Chemistry

Development of Novel Synthetic Routes to High-Valent Organotin Cations

The generation and stabilization of high-valent organotin cations, including dicationic species like dibutylstannanediylium, represent a formidable synthetic challenge due to their inherent reactivity. Future research will focus on innovative strategies that move beyond traditional methods to access these elusive intermediates under controlled conditions.

A promising avenue involves the oxidation of stable, low-valent tin precursors. Recent breakthroughs have shown that nucleophilic Sn(II) cation salts, stabilized by sterically demanding ligands such as phenyltris(3-tert-butylimidazol-2-ylidene)borato (PhB(tBuIm)₃), can be oxidized to rare Sn(IV) cation salts. chemrxiv.org This approach, utilizing oxidants like o-chloranil, demonstrates a viable pathway to high-valent tin species that could be adapted for dibutyltin (B87310) analogues. chemrxiv.org The development of a broader library of robust, electron-donating pincer-type ligands is crucial for stabilizing the resulting electron-deficient tin center. researchgate.net

Another key area is the refinement of abstraction reactions. While the Kocheshkov redistribution reaction is a classic method for synthesizing organotin halides, future work will explore more refined halide or anion abstraction techniques from diorganotin dihalide (R₂SnX₂) precursors using weakly coordinating anions. researchgate.net The goal is to generate "naked" or solvent-stabilized dications in superacidic media or via electrochemical methods, allowing for direct study of their intrinsic properties.

Synthetic Strategy Precursor Key Reagents/Conditions Potential Advantages
Oxidation of Sn(II) Cations Stabilized Sn(II) Cation (e.g., [L-Sn]⁺)Strong Oxidants (e.g., o-chloranil, S₈), Stabilizing Ligands (e.g., TCB)Access to rare Sn(IV) cations under controlled conditions. chemrxiv.org
Anion Abstraction Dialkyltin Dihalide (e.g., Bu₂SnCl₂)Lewis acids, Salts with Weakly Coordinating Anions (e.g., Ag[B(C₆F₅)₄])Generation of highly electrophilic, "naked" dications for reactivity studies.
Electrochemical Synthesis Diorganotin compoundsControlled-potential electrolysis in non-coordinating solventsPrecise control over oxidation state and generation of reactive species in situ.
Ligand-Mediated Routes Dibutyltin OxidePincer ligands, activating agentsIn situ generation of reactive species for catalysis. researchgate.net

Advanced Spectroscopic Probes for Real-time Studies of Reactive Dibutyltin Intermediates

Understanding the formation, structure, and decay of transient intermediates like this compound is critical to controlling their chemistry. This requires analytical techniques capable of real-time, in-situ monitoring. Future research will increasingly integrate advanced spectroscopic methods with reaction systems.

In-line monitoring using optical probes is a key growth area. mdpi.com Techniques such as Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide real-time structural information and concentration profiles of species directly within a reaction vessel. mdpi.comusm.edu For instance, FT-IR can track the characteristic Sn-C and Sn-O vibrational modes, while ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for elucidating the coordination environment and electronic structure of the tin center. Although ¹¹⁹Sn NMR is not typically a real-time technique, advancements in flow-NMR and rapid-injection methods could enable quasi-real-time studies of intermediate formation.

Fluorescence spectroscopy, using specifically designed probes that react with reactive oxygen species (ROS) or other intermediates, offers another path for mechanistic studies, particularly in tracking downstream reactions initiated by the organotin species.

Spectroscopic Probe Type of Information Mode of Application Key Advantages for Dibutyltin Studies
¹¹⁹Sn NMR Spectroscopy Tin coordination geometry, electronic structure, bonding. In-situ, Flow-NMRUnambiguous confirmation of tin-containing species and their electronic state.
FT-IR/Raman Spectroscopy Vibrational modes (Sn-C, Sn-O), functional group conversion. In-line (ATR probes), On-lineReal-time reaction kinetics and identification of transient bonding changes. mdpi.com
UV-Visible Spectroscopy Electronic transitions, concentration of chromophoric species. mdpi.comIn-line (Fiber optic probes)Simple, cost-effective method for real-time monitoring of reaction progress. mdpi.com
Fluorescence Spectroscopy Detection of specific reaction products or byproducts (e.g., ROS). In-situ with fluorescent probesHigh sensitivity for tracking specific mechanistic pathways.
Mass Spectrometry (ESI-MS) Mass-to-charge ratioOn-line via reaction quenchingDirect detection and identification of cationic intermediates.

Computational Refinements and Predictive Modeling for Organotin Dications

Computational chemistry provides indispensable tools for understanding systems that are difficult to study experimentally. nih.gov For highly reactive species like this compound, predictive modeling is essential for elucidating structure, stability, and reaction mechanisms. Future efforts will focus on developing more accurate and predictive computational models.

High-level quantum chemical methods, particularly Density Functional Theory (DFT), will continue to be crucial for calculating the geometries, vibrational frequencies, and electronic structures of organotin dications and their transition states. chemrxiv.orgresearchgate.net A key challenge is the accurate treatment of relativistic effects, which are significant for heavy elements like tin, and the proper description of interactions with solvent molecules or weakly coordinating anions.

Future research will also emphasize the development of predictive models for reactivity. By calculating properties such as Fukui functions and condensed electrophilicity indices, it will be possible to predict the most likely sites for nucleophilic attack on the dication. researchgate.net Furthermore, combining these quantum calculations with machine learning algorithms, trained on expanding datasets of experimental and computational results, could lead to robust Quantitative Structure-Activity Relationship (QSAR) models for predicting the catalytic activity or toxicity of new organotin compounds. nih.goveasychair.org

Computational Method Target Property/Application Future Refinement Direction
Density Functional Theory (DFT) Geometry optimization, electronic structure, reaction pathways, spectroscopic prediction (NMR, IR). researchgate.netImproved functionals for heavy elements, better solvation models.
Ab Initio Methods (e.g., MP2, CCSD(T)) High-accuracy benchmark calculations for energies and properties.Application to larger, more complex organotin systems through efficient algorithms.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme active sites or heterogeneous catalysts involving organotin species.Enhanced force fields for the MM region to better represent the environment.
Molecular Dynamics (MD) Simulating the dynamic behavior of organotin species in solution or at interfaces.Development of accurate force fields for organotin dications.
Machine Learning/QSAR Predicting catalytic activity, toxicity, and physical properties. nih.govIntegration of larger, higher-quality datasets and more sophisticated algorithms. easychair.org

Exploration of New Catalytic Applications for Electrophilic Dibutyltin Species

The high electrophilicity of this compound and related species suggests significant potential in catalysis beyond their established role in transesterification and polymerization. beilstein-journals.orgkobv.de Future research will aim to unlock new catalytic transformations by harnessing this reactivity.

A major area of exploration is in Lewis acid catalysis. The strong electron-accepting nature of a dibutyltin dication could enable the activation of a wide range of substrates for reactions such as Friedel-Crafts acylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. researchgate.net The interaction of the dication with ionic liquids can form a highly active tin species, enhancing catalytic performance in reactions like transesterification, a principle that could be extended to other processes. beilstein-journals.org

Furthermore, there is potential for these species to participate in C-H functionalization reactions. Drawing parallels with high-valent late transition metal complexes that can activate strong C-H bonds, it is conceivable that a highly electrophilic organotin center could facilitate hydride abstraction or other pathways for C-H activation, opening new routes for hydrocarbon upgrading. researchgate.net The development of chiral ligand systems for dibutyltin species could also pave the way for new applications in asymmetric catalysis. rsc.org

Potential Catalytic Application Substrate Class Proposed Role of Electrophilic Dibutyltin Species Reaction Example
Lewis Acid Catalysis Carbonyls, Alkenes, ArenesActivation of electrophiles or carbonyl groups. researchgate.netFriedel-Crafts acylation, Aldol condensation, Diels-Alder reaction.
Transesterification/Polymerization Esters, Alcohols, LactonesActivation of carbonyl group for nucleophilic attack. beilstein-journals.orgkobv.deSynthesis of organic carbonates, polyesters (e.g., polylactides). beilstein-journals.orgkobv.de
Hydroxyl Group Functionalization Diols, PolyolsRegioselective activation of specific hydroxyl groups. researchgate.netSelective sulfonylation or acylation of carbohydrates. researchgate.net
C-H Functionalization Alkanes, AlkylarenesHydride abstraction or coordination-insertion pathways. researchgate.netOxidative functionalization of hydrocarbons.
Asymmetric Catalysis Prochiral substratesFormation of a chiral Lewis acid complex to control stereochemistry. rsc.orgEnantioselective aldol or Michael additions.

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